![molecular formula C15H15ClN2O2 B2647439 2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide CAS No. 2411256-35-2](/img/structure/B2647439.png)
2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide
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Description
2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, which are similar to the compound you mentioned, are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . Medicinals based on 2-(2-oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system and cerebrovascular disorders .
Synthesis Analysis
The synthesis of similar compounds, substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This provides a method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .Chemical Reactions Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as trimethylsilyl derivatives, followed by ammonolysis .Future Directions
The development of new efficient laboratory and large-scale procedures for the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides is a topical problem . This suggests that there is ongoing research in this area, and future studies may provide more information about “2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide” and similar compounds.
properties
IUPAC Name |
2-chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-14(19)17-13(12-6-2-1-3-7-12)11-18-9-5-4-8-15(18)20/h1-9,13H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZKJSBIKISLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=CC2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide |
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